Ido-IN-13 is classified as a small molecule inhibitor targeting IDO1. It was developed through structure-based drug design, leveraging insights from the enzyme's active site and substrate interactions. The synthesis and evaluation of Ido-IN-13 have been documented in various studies focusing on its potential therapeutic applications in oncology and immunotherapy .
The synthesis of Ido-IN-13 involves several key steps that integrate both organic synthesis techniques and analytical methods to ensure the purity and efficacy of the final product.
Ido-IN-13 possesses a complex molecular structure that facilitates its interaction with IDO1.
Ido-IN-13 undergoes specific chemical reactions that are critical for its activity as an IDO1 inhibitor.
The mechanism by which Ido-IN-13 exerts its effects involves several biochemical pathways.
Understanding the physical and chemical properties of Ido-IN-13 is essential for its application in drug development.
Relevant data from studies indicate favorable properties conducive to therapeutic use .
Ido-IN-13 holds promise in several scientific applications:
The indoleamine 2,3-dioxygenase 1 (IDO1) pathway represents a critical immunosuppressive axis in cancer and chronic inflammatory diseases. Ido-IN-13 emerges as a highly selective small-molecule inhibitor of IDO1, designed to counteract tumor immune evasion mechanisms. This section details the biochemical foundations of IDO1, the rationale for its therapeutic targeting, and the developmental trajectory of Ido-IN-13.
IDO1 is a heme-containing dioxygenase that catalyzes the initial, rate-limiting step of tryptophan (Trp) degradation via the kynurenine (Kyn) pathway. By oxidizing the indole ring of L-tryptophan, IDO1 generates N-formylkynurenine, which is rapidly converted to kynurenine and downstream metabolites (e.g., quinolinic acid, NAD⁺) [2] [3]. This enzymatic activity depletes local tryptophan reserves while accumulating immunosuppressive kynurenine metabolites in the tumor microenvironment (TME). Key biochemical features include:
Table 1: Key Enzymes in Mammalian Tryptophan Metabolism
Enzyme | Function | Tissue Specificity | Catalytic Efficiency |
---|---|---|---|
IDO1 | Trp → Kyn | Ubiquitous (inducible) | High (Km ~20 μM) |
IDO2 | Trp → Kyn | Limited (kidney, liver) | Low (Km >1 mM) |
TDO | Trp → Kyn | Liver (constitutive) | Moderate (Km ~100 μM) |
Data compiled from [3] [5] [8]
IDO1 overexpression correlates with poor prognosis in multiple cancers (e.g., colorectal carcinoma, melanoma, pancreatic ductal adenocarcinoma) by establishing an immunosuppressive niche through three interconnected mechanisms [3] [8]:
Tryptophan Starvation:Local Trp depletion activates the GCN2 kinase stress response in T cells, triggering anergy and apoptosis while inhibiting mTOR-driven proliferation [3] [5].
Kynurenine-Mediated Immunosuppression:Kyn binds the aryl hydrocarbon receptor (AhR) in dendritic cells (DCs), regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs), driving:
Table 2: Immune Cell Modulation by IDO1-Kyn-AhR Axis
Cell Type | IDO1/Kyn Effect | Functional Outcome |
---|---|---|
CD8⁺ T cells | GCN2 activation, Trp depletion | Anergy, apoptosis, impaired cytotoxicity |
Tregs | AhR-driven FoxP3 expression | Expansion, enhanced suppressive function |
Dendritic Cells | AhR-mediated IL-10 secretion | Tolerogenic phenotype, reduced CD80/86 |
MDSCs | IDO1-induced STAT3 phosphorylation | Immune suppression, angiogenesis |
Ido-IN-13 (CAS 2291164-02-6) emerged from systematic structure-activity relationship (SAR) studies documented in patent WO2019040102A1 (Example 43). Designed as a competitive heme-binding inhibitor, it exhibits an EC₅₀ of 17 nM against human IDO1 in cellular assays, outperforming early-generation inhibitors like 1-methyl-tryptophan (1-MT) [1] [6]. Key milestones in its development include:
Table 3: Properties of Ido-IN-13
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₆H₁₇F₃N₄O | Patent WO2019040102A1 |
Molecular Weight | 458.43 g/mol | MedChemExpress [1] |
IDO1 Inhibition (EC₅₀) | 17 nM | Cellular assay (HeLa cells) [1] [6] |
Selectivity (vs. IDO2/TDO) | >100-fold | Enzyme profiling [6] |
Key Structural Motifs | Trifluoromethyl-biphenyl, carboxamide | Patent example 43 [1] |
Comparative Clinical-Stage IDO1 Inhibitors
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: